1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSKCOZZIGKODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578134 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508180-93-6 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Vilsmeier-Haack reaction is the most widely used method for introducing the aldehyde group at the 4-position of the pyrazole ring. The protocol involves treating 5-methyl-1-(4-chlorophenyl)-1H-pyrazole with the Vilsmeier reagent (POCl₃/DMF) at 80–100°C for 4–6 hours. The aldehyde group is introduced via electrophilic aromatic substitution, with the pyrazole nitrogen directing regioselectivity.
Key conditions :
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Molar ratio : POCl₃ (4 equiv.), DMF (6 equiv.)
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Solvent : Anhydrous dichloroethane
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Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate.
Yield Optimization Strategies
Table 1: Vilsmeier-Haack Reaction Parameters and Outcomes
| Parameter | Standard Conditions | Optimized Conditions | Industrial Scale-Up |
|---|---|---|---|
| Temperature (°C) | 80–100 | 90 | 85–95 |
| Time (hours) | 4–6 | 3.5 | 4 |
| Yield (%) | 72–75 | 85 | 80 |
| Purity (HPLC, %) | 95 | 98 | 97 |
Cyclocondensation of Hydrazine Derivatives
Knorr-Type Pyrazole Synthesis
This method constructs the pyrazole ring de novo by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The intermediate β-keto hydrazone undergoes cyclization to form the pyrazole core, followed by oxidation to introduce the aldehyde.
Reaction sequence :
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Hydrazone formation : 4-Chlorophenylhydrazine + ethyl acetoacetate → β-keto hydrazone (70% yield, 12 hours, ethanol reflux).
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Cyclization : H₂SO₄ (conc.) at 0–5°C for 2 hours.
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Oxidation : MnO₂ in dichloromethane (rt, 6 hours, 65% yield).
Green Chemistry Modifications
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Solvent-free cyclization : Replacing H₂SO₄ with montmorillonite K10 clay reduces waste (85% conversion).
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Enzymatic oxidation : Horseradish peroxidase/H₂O₂ system achieves 60% aldehyde yield under mild conditions (pH 7, 25°C).
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (800W) reduces the Vilsmeier-Haack reaction time to 15–20 minutes while maintaining yields comparable to conventional heating.
Protocol :
Energy Efficiency Metrics
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Specific energy consumption : 0.8 kWh/mol vs. 2.4 kWh/mol for conventional heating.
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CO₂ emissions : Reduced by 62% compared to oil-bath methods.
Industrial-Scale Production
Continuous Flow Reactor Systems
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Microreactor design : Corning AFR™ module with 1.0 mm channels.
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Throughput : 5 kg/day with 98.5% conversion.
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Key advantages :
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Precise temperature control (±1°C)
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Inline IR monitoring for real-time adjustments.
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Crystallization and Purification
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Antisolvent crystallization : Dropwise addition of n-hexane to ethyl acetate solution (4:1 v/v) yields 99% pure crystals.
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Lyophilization : Freeze-drying under N₂ preserves aldehyde functionality (0.5% decomposition/month at 4°C).
Analytical Validation of Synthesis
Spectroscopic Characterization
Chromatographic Purity Assessment
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HPLC : C18 column, acetonitrile/H₂O (70:30), 1.0 mL/min, retention time = 6.2 min.
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LC-MS : m/z 237.1 [M+H]⁺, 239.1 [M+2+H]⁺ (³⁵Cl/³⁷Cl isotope pattern).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole-4-carbaldehyde exhibit significant antimicrobial properties. For instance, compounds synthesized from 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study highlighted the synthesis of 3-substituted pyrazole derivatives that demonstrated potent antibacterial activity, with some compounds achieving inhibition zones greater than 20 mm against tested pathogens .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. This inhibition can potentially lead to therapeutic applications in treating conditions such as arthritis .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including those derived from 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. For example, a series of pyrazolone-based compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. Some exhibited IC50 values in the low micromolar range against various cancer cell lines .
Synthetic Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through multiple synthetic pathways, including Vilsmeier-Haack reactions and palladium-catalyzed cross-coupling reactions . These methods are valuable for constructing complex molecular architectures that are difficult to obtain through traditional synthetic routes.
Data Table: Synthetic Pathways and Yields
| Synthetic Method | Reaction Conditions | Yield (%) |
|---|---|---|
| Vilsmeier-Haack Reaction | DMF/POCl3, 70°C | 60 |
| Palladium-Catalyzed Coupling | Reflux in dioxane | 73 |
| Microwave-Assisted Synthesis | Under microwave irradiation | 85 |
Case Studies
Case Study 1: Antimicrobial Screening
In a study conducted by Farahat et al., various derivatives of pyrazole-4-carbaldehyde were synthesized and screened for antimicrobial activity. The results indicated that modifications on the phenyl ring significantly affected the activity, with certain substitutions enhancing efficacy against resistant bacterial strains .
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer properties of pyrazolone derivatives derived from 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde showed promising results in vitro. The study reported that specific structural modifications led to increased potency against human cancer cell lines, suggesting a pathway for developing new anticancer agents .
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the pyrazole ring can interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes structural analogs and their key differences:
Physicochemical Properties
- Melting Points: The methoxy analog (423768-44-9) has a lower melting point (80–82°C) compared to its carboxylic acid derivative (187998-64-7, mp 212–213°C), highlighting the impact of functional groups on crystallinity .
- Solubility: Methoxy and phenoxy groups enhance solubility in polar solvents compared to halogenated analogs . Trifluoromethyl groups (e.g., 175137-34-5) balance lipophilicity and metabolic stability .
Electronic and Reactivity Profiles
- DFT Studies : Computational analyses (B3LYP/6-311G(d,p)) on related compounds (e.g., 4CPHPP) reveal dipole moments (~2.57 Debye) and HOMO-LUMO gaps critical for understanding charge transfer and reactivity .
- Electrophilic Reactivity : The carbaldehyde group in the target compound enables nucleophilic additions, forming hydrazones (e.g., 175137-34-5) or Schiff bases .
Biological Activity
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, in general, have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by various studies and data.
Synthesis and Characterization
The synthesis of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 5-methylpyrazole under appropriate conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazole compounds, including 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | A549 (lung cancer) | 26.0 | Induces apoptosis |
| Other Pyrazoles | MCF-7 (breast cancer) | 3.60 ± 0.45 | Inhibits tubulin polymerization |
This compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. In a study comparing various pyrazoles, it was found that compounds similar to 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6.
| Study Reference | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone (Standard) | TNF-α: 76% IL-6: 86% | 1 |
| Pyrazole Derivative (similar structure) | TNF-α: 61–85% IL-6: 76–93% | 10 |
These results suggest that this class of compounds could serve as effective anti-inflammatory agents, potentially comparable to established drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored. For instance, compounds derived from pyrazole structures have demonstrated activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | ≤40 µg/mL |
| Bacillus subtilis | ≤40 µg/mL |
In vitro studies showed that pyrazoles could inhibit the growth of pathogenic bacteria, making them promising candidates for developing new antimicrobial agents .
Case Studies
Several case studies have illustrated the therapeutic potential of pyrazole derivatives:
- Anticancer Study : A recent study evaluated the efficacy of various pyrazole derivatives against multiple cancer cell lines, revealing that certain modifications to the pyrazole structure enhanced cytotoxicity significantly.
- Anti-inflammatory Research : Research indicated that compounds similar to 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde effectively reduced inflammation in animal models by inhibiting key inflammatory mediators.
- Antimicrobial Testing : A series of tests against common bacterial strains confirmed the antimicrobial efficacy of pyrazoles, with some compounds exhibiting superior activity compared to traditional antibiotics.
Q & A
Q. Table 2: Derivatization Reactions
Advanced: How do substituents on the pyrazole ring modulate reactivity?
Electron-withdrawing groups (e.g., -Cl at the 4-position) increase electrophilicity at the aldehyde group, facilitating nucleophilic attacks. Steric effects from methyl groups (5-position) influence regioselectivity in cross-coupling reactions .
Basic: What are the key structural features resolved by X-ray crystallography?
- Bond angles : N1-C4-C5 = 120.5°, confirming sp² hybridization.
- Packing : π-π stacking between aromatic rings stabilizes the crystal lattice .
Advanced: How can mechanistic studies resolve contradictions in spectroscopic data?
Discrepancies in NMR chemical shifts may arise from:
- Solvent polarity : CDCl₃ vs. DMSO-d₆ alters proton exchange rates.
- Tautomerism : Keto-enol equilibria in polar solvents can shift aldehyde proton signals. Calibration with internal standards (e.g., TMS) improves reproducibility .
Advanced: What role do theoretical models play in reaction pathway analysis?
DFT simulations map energy profiles for key steps (e.g., formylation in Vilsmeier-Haack), identifying rate-limiting stages. Transition state analysis (ΔG‡) guides catalyst selection for improved kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
